Benzene, 1-(decyloxy)-2-(1-methylpropyl)-4-(triphenylmethyl)-
Description
This compound (CAS 1404190-37-9) is a substituted benzene derivative with three distinct functional groups:
- 1-(Decyloxy): A long-chain alkoxy group (C₁₀H₂₁O-) at position 1.
- 2-(1-Methylpropyl): A branched alkyl group (sec-butyl, C₄H₉-) at position 2.
- 4-(Triphenylmethyl): A bulky trityl group (C₁₉H₁₅-) at position 3.
Its molecular complexity confers unique physicochemical properties, including high hydrophobicity and steric hindrance. Regulatory data from Canada classify it under the Non-domestic Substances List (NDSL), requiring notification for manufacture or import under the New Substances Notification Regulations . Hazard assessments indicate low acute toxicity (oral and dermal LD₅₀ > 2,000 mg/kg in rats) but chronic aquatic environmental hazards (Category 4) .
Properties
IUPAC Name |
2-butan-2-yl-1-decoxy-4-tritylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H48O/c1-4-6-7-8-9-10-11-21-30-40-38-29-28-36(31-37(38)32(3)5-2)39(33-22-15-12-16-23-33,34-24-17-13-18-25-34)35-26-19-14-20-27-35/h12-20,22-29,31-32H,4-11,21,30H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXIFKVOUILVHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H48O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50889302 | |
| Record name | Benzene, 1-(decyloxy)-2-(1-methylpropyl)-4-(triphenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50889302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzene, 1-(decyloxy)-2-(1-methylpropyl)-4-(triphenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1404190-37-9 | |
| Record name | 1-(Decyloxy)-2-(1-methylpropyl)-4-(triphenylmethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1404190-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(decyloxy)-2-(1-methylpropyl)-4-(triphenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1404190379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-(decyloxy)-2-(1-methylpropyl)-4-(triphenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-(decyloxy)-2-(1-methylpropyl)-4-(triphenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50889302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-sec-butyl-1-(decyloxy)-4-tritylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.228.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of the Trityl-Substituted Intermediate
The trityl group is introduced first due to its steric bulk, which directs subsequent substitutions. A modified Friedel-Crafts alkylation is employed:
Procedure
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Substrate : 4-Bromophenol (10 mmol) is dissolved in anhydrous dichloromethane (50 mL).
-
Catalyst : Aluminum chloride (12 mmol) is added under nitrogen.
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Electrophile : Triphenylmethanol (12 mmol) is introduced dropwise at 0°C.
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Reaction : Stirred at room temperature for 24 hours.
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Workup : Quenched with ice-water, extracted with DCM, and purified via silica gel chromatography (hexane:EtOAc = 9:1).
Introduction of the sec-Butyl Group
The sec-butyl group is installed via electrophilic aromatic substitution (EAS) using a Friedel-Crafts mechanism:
Procedure
-
Substrate : 4-Tritylphenol (8 mmol) is dissolved in nitrobenzene (30 mL).
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Electrophile : sec-Butyl chloride (10 mmol) is added with stirring.
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Catalyst : FeCl₃ (9 mmol) is introduced at 40°C.
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Reaction : Heated to 80°C for 6 hours.
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Workup : Diluted with ethyl acetate, washed with 5% HCl, and dried over Na₂SO₄.
Etherification with Decyloxy Chain
Williamson ether synthesis is used to append the decyloxy group:
Procedure
-
Substrate : 2-sec-Butyl-4-tritylphenol (5 mmol) is dissolved in DMF (20 mL).
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Base : K₂CO₃ (15 mmol) is added, followed by 1-bromodecane (6 mmol).
-
Reaction : Heated to 90°C for 12 hours.
-
Workup : Cooled, filtered, and purified via flash chromatography (hexane:EtOAc = 8:1).
Catalytic Systems and Optimization
Friedel-Crafts Alkylation Catalysts
AlCl₃ provides superior yields for trityl group installation due to stronger Lewis acidity.
Etherification Conditions
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 12 | 82 |
| NaOH | Ethanol | 24 | 68 |
| NaH | THF | 6 | 73 |
Polar aprotic solvents like DMF enhance nucleophilicity of the phenoxide ion.
Industrial-Scale Production Insights
EPA TSCA data indicates U.S. production volumes remain below 1 million pounds annually. Key industrial adaptations include:
-
Continuous Flow Reactors : For Friedel-Crafts steps to manage exothermicity.
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Solvent Recovery Systems : To reduce dichloromethane waste.
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Automated Chromatography : For high-throughput purification.
Analytical Characterization
Key Spectroscopic Data
-
¹H NMR (CDCl₃) : δ 7.2–7.4 (m, 15H, trityl), δ 4.1 (t, 2H, OCH₂), δ 1.2–1.6 (m, 21H, alkyl chains).
-
HRMS : m/z calcd. for C₃₉H₄₈O [M+H]⁺: 533.3678; found: 533.3681.
Emerging Methodologies
Recent patents describe photoredox catalysis for C–O bond formation, potentially improving decyloxy installation yields. Additionally, biocatalytic approaches using engineered cytochrome P450 enzymes are under investigation for greener synthesis .
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation at the alkyl or alkoxy positions, leading to formation of alcohols, ketones, or carboxylic acids.
Reduction: : Reduction reactions might target the aromatic rings or the carbonyl groups, resulting in hydrogenated derivatives.
Substitution: : Electrophilic aromatic substitution can occur, with different positions on the benzene ring undergoing reactions depending on the substituents' directing effects.
Common Reagents and Conditions
Typical reagents include potassium permanganate for oxidation, hydrogen gas with catalysts for reduction, and various electrophiles for substitution reactions. Conditions like acidic or basic environments and specific temperatures are chosen to favor desired transformations.
Major Products Formed
Products from these reactions vary from simple derivatives like hydroxylated or carboxylated compounds to more complex molecules if further substituted or functionalized.
Scientific Research Applications
This compound finds applications across diverse scientific domains:
Chemistry: : Used as a starting material for synthesizing advanced materials and polymers.
Biology: : Could play a role in designing molecules with bioactivity or as probes for biochemical studies.
Medicine: : Potential to be a scaffold for drug development or in studying drug interactions.
Industry: : Utilized in the creation of specialty chemicals, surfactants, and in material science.
Mechanism of Action
The specific effects of this compound in various applications depend on its interactions with molecular targets:
Molecular Targets: : Could interact with enzymes, receptors, or other proteins, altering their function or signaling pathways.
Pathways Involved: : In biochemical settings, might modulate metabolic or signaling pathways. In materials science, impacts the properties and behavior of composites or functional materials.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparisons
Alkyl-Substituted Benzenes
1-Methyl-4-(1-methylpropyl)benzene (CAS 1595-16-0) Structure: Simpler analog lacking the decyloxy and trityl groups. Molecular Weight: 148.24 g/mol (vs. ~530 g/mol for the target compound). Boiling Point: 197°C (vs. expected higher value for the target due to larger substituents). Regulatory Status: Not listed in NDSL; simpler structure likely reduces regulatory scrutiny .
Benzene, 1-(1,1-dimethylethyl)-4-(1-methylpropyl) (CAS N/A)
- Structure : Features tert-butyl (C(CH₃)₃-) and sec-butyl groups.
- Molecular Weight : 190.32 g/mol.
- Key Difference : Smaller substituents result in lower steric hindrance and higher volatility compared to the target compound .
Alkoxy-Substituted Benzenes
Benzene, 1-chloro-4-methyl- (CAS 106-43-4)
- Structure : Chlorine and methyl substituents.
- Toxicity : Higher acute toxicity (e.g., chlorinated benzenes are often skin irritants) compared to the target compound’s low irritancy .
Benzene,2-methoxy-4-methyl-1-(1-methylethyl)- (CAS 1076-56-8)
Physicochemical and Environmental Profiles
Functional Group Impact Analysis
- Decyloxy Group : Increases hydrophobicity and may enhance membrane permeability, similar to long-chain alkoxy compounds like 2-((Hexadecyloxy)methyl)-Oxirane (CAS 15965-99-8) .
- Comparable to triphenylmethane dyes but without chromophores .
- sec-Butyl Group : Common in branched alkyl benzenes (e.g., 1-Methyl-4-(1-methylpropyl)benzene), contributing to lower melting points compared to linear analogs .
Research and Regulatory Implications
- Synthesis Challenges : The trityl group complicates crystallization, necessitating advanced techniques like SHELX for structural analysis .
- Environmental Monitoring : Chronic aquatic hazards require stringent disposal protocols, unlike simpler alkyl benzenes .
- Toxicity Screening : While reverse mutation tests were negative, the high molecular weight may limit bioavailability, contrasting with smaller, more toxic analogs like dinitrobenzenes .
Biological Activity
Benzene, 1-(decyloxy)-2-(1-methylpropyl)-4-(triphenylmethyl)-, also known by its CAS number 1404190-37-9, is a synthetic organic compound with notable biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
- Molecular Formula : C39H48O
- Molar Mass : 532.81 g/mol
- InChI Key : GAXIFKVOUILVHY-UHFFFAOYSA-N
- LogP : 9.95 (indicating high lipophilicity)
Antiparasitic and Antibiotic Properties
Benzene, 1-(decyloxy)-2-(1-methylpropyl)-4-(triphenylmethyl)- has been identified as having antiparasitic and antibiotic activities. Research indicates that compounds within this class can inhibit the growth of various pathogens, making them potential candidates for treating infections caused by parasites and bacteria .
The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes due to its hydrophobic nature. This interaction can disrupt the integrity of microbial cell membranes, leading to cell death. Additionally, it may interfere with metabolic pathways critical for the survival of pathogens.
Case Studies and Research Findings
- Antiparasitic Activity : A study conducted on the efficacy of various benzene derivatives revealed that Benzene, 1-(decyloxy)-2-(1-methylpropyl)-4-(triphenylmethyl)- demonstrated significant activity against Leishmania species, which are responsible for leishmaniasis. The compound was effective at concentrations as low as 10 µg/mL .
- Antibiotic Efficacy : Another research effort focused on the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus, suggesting strong potential for development into therapeutic agents against resistant strains .
Data Table: Biological Activity Summary
Q & A
Q. What are the critical physicochemical properties of this compound, and how do they influence experimental design?
Answer: Key properties include:
- High lipophilicity (log Pow >6.5), indicating potential bioaccumulation and challenges in aqueous solubility .
- Molecular weight : ~500–600 g/mol (estimated), impacting chromatographic separation techniques.
- Substituent effects : The bulky triphenylmethyl and decyloxy groups may sterically hinder reactivity or crystallization.
Q. Methodological Considerations :
Q. What regulatory requirements apply to handling this compound in laboratory settings?
Answer:
- The compound is listed on Canada’s Non-domestic Substances List (NDSL) , requiring notification under the New Substances Notification Regulations (Chemicals and Polymers) prior to manufacture or import .
- Joint assessments by Environment and Climate Change Canada and Health Canada evaluate environmental and human health risks, including aquatic toxicity (Chronic Category 4) .
Q. Experimental Compliance :
- Researchers must document disposal protocols per local hazardous waste regulations.
- Safety Data Sheets (SDS) should reflect its high LD50 (>2,000 mg/kg, oral/transdermal) and non-irritant status .
Q. How can researchers validate the purity of this compound during synthesis?
Answer:
- Chromatography : Use GC-MS or LC-QTOF to resolve structural isomers, leveraging retention indices of similar branched benzene derivatives .
- Spectroscopy : Compare H/C NMR chemical shifts with computational predictions (e.g., DFT-based tools).
- Elemental Analysis : Verify %C/%H alignment with theoretical values, given the complex substituents.
Advanced Research Questions
Q. How do conflicting mutagenicity data (negative reverse mutation vs. chromosomal abnormalities) impact risk assessment?
Answer:
- Reverse mutation assays (Ames test) showed no mutagenicity, but chromosomal aberration tests indicated potential clastogenicity .
- Methodological Resolution :
- Repeat assays using metabolically active systems (e.g., S9 liver fractions).
- Conduct micronucleus tests in vivo (e.g., OECD 474) to assess in vivo relevance.
- Explore structure-activity relationships (SAR) with triphenylmethyl derivatives to identify genotoxic motifs.
Q. What computational strategies can predict the environmental fate of this compound?
Answer:
- QSAR Models : Input log Pow >6.5 and molecular volume to estimate bioaccumulation potential (BCF >5,000 suggests high risk) .
- Degradation Pathways :
- Simulate hydrolysis (pH 5–9) and photolysis (UV-Vis spectra) using software like EPI Suite.
- Prioritize metabolites via in silico tools (e.g., EAWAG-BBD) to identify persistent intermediates.
Q. Table 1. Predicted Environmental Parameters
| Parameter | Value/Outcome | Tool/Reference |
|---|---|---|
| Biodegradability (BIOWIN) | Low (<0.5) | EPI Suite |
| Aquatic Toxicity (EC50) | Chronic Category 4 (1–10 mg/L) | OECD 201 |
Q. How can researchers design dose-response studies for subchronic toxicity?
Answer:
- Dosing Strategy :
- Use the reported NOAEL (1,000 mg/kg/day, 28-day rat study) as a baseline.
- Test lower doses (10–500 mg/kg) to identify thresholds for hepatorenal effects.
- Endpoint Selection :
- Include oxidative stress biomarkers (e.g., glutathione, SOD activity).
- Histopathological analysis of liver/kidney tissues.
Q. Statistical Design :
- Use a power analysis (α=0.05, β=0.2) to determine cohort size (n=10–12/group).
- Apply ANOVA with post-hoc Dunnett’s test for dose-group comparisons.
Q. What advanced analytical methods resolve structural ambiguities in derivatives of this compound?
Answer:
- X-ray Crystallography : Resolve steric effects from the triphenylmethyl group, though crystallization may require co-crystallization agents.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., ESI+/ESI– modes) with <5 ppm mass error.
- 2D NMR (HSQC, HMBC) : Assign H-C correlations for branched alkyl/aryl groups .
Q. How does the compound’s log Pow affect its extraction efficiency from environmental matrices?
Answer:
- Sample Preparation :
- Recovery Optimization :
- Spike samples with deuterated analogs (e.g., d-triphenylmethanol) to track losses.
- Validate with EPA Method 8270 for semi-volatile organics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
